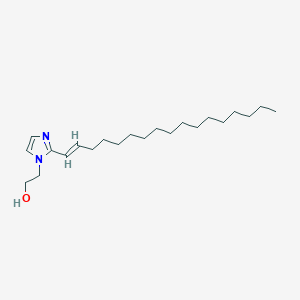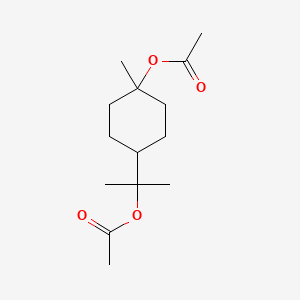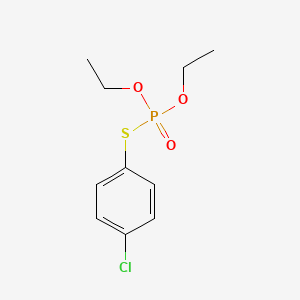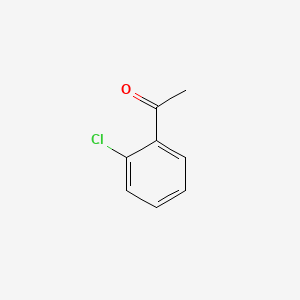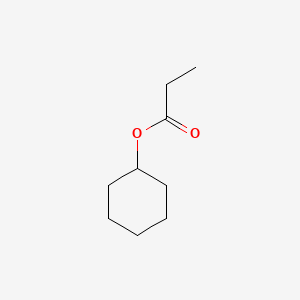
阿拉塞塔康唑
概述
描述
Arasertaconazole is an antifungal agent belonging to the imidazole class. It is the active R-enantiomer of sertaconazole and is used primarily for the treatment of vulvovaginal candidiasis. The compound exhibits broad-spectrum antifungal activity and is particularly effective against Candida species .
科学研究应用
阿瑞沙康唑具有多种科学研究应用,包括:
化学: 用作研究咪唑类抗真菌剂的模型化合物。
生物学: 研究其对各种念珠菌属的抗真菌活性。
医学: 用于治疗外阴阴道念珠菌病和其他真菌感染的临床研究。
作用机制
阿瑞沙康唑通过抑制细胞色素P450 14α-脱甲基酶发挥抗真菌作用。这种酶对于将羊毛甾醇转化为麦角甾醇至关重要,麦角甾醇是真菌细胞膜的关键成分。 抑制这种酶会导致细胞通透性增加,并导致细胞内容物泄漏,最终导致真菌细胞死亡 .
生化分析
Biochemical Properties
Arasertaconazole is a highly selective inhibitor of fungal cytochrome P-450 sterol C-14 α-demethylation . It inhibits the enzyme cytochrome P450 14α-demethylase , which is crucial for the conversion of lanosterol to ergosterol . Ergosterol is an essential component of the fungal cell membrane .
Cellular Effects
Arasertaconazole’s inhibition of ergosterol synthesis results in increased cellular permeability, causing leakage of cellular contents . This disruption of the cell membrane integrity leads to the death of the fungal cells .
Molecular Mechanism
The molecular mechanism of Arasertaconazole involves its interaction with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . By inhibiting this enzyme, Arasertaconazole prevents the synthesis of ergosterol, a vital component of the fungal cell membrane .
Temporal Effects in Laboratory Settings
Arasertaconazole has demonstrated both fast-acting antifungal effects and rapid relief from additional clinical symptoms . It has shown clinical and mycological efficacy at all doses tested in a Phase 2 dose-ranging study .
Dosage Effects in Animal Models
The therapeutic response to Arasertaconazole was dose-dependent in animal models, with the 600mg dose being the most efficacious
Metabolic Pathways
Arasertaconazole’s metabolic pathways involve its interaction with the enzyme cytochrome P450 14α-demethylase . This enzyme is part of the metabolic pathway that converts lanosterol to ergosterol .
准备方法
合成路线和反应条件
阿瑞沙康唑是通过一系列化学反应合成的,这些反应涉及将各种官能团引入核心咪唑结构。合成通常包括以下步骤:
咪唑环的形成: 这是通过在酸性条件下醛与胺和腈的反应实现的。
苯并噻吩部分的引入: 该步骤涉及咪唑中间体与苯并噻吩衍生物的反应。
氯化和醚化: 最后一步涉及苯并噻吩部分的氯化,随后进行醚化以引入二氯苯基.
工业生产方法
阿瑞沙康唑的工业生产涉及扩大上述合成路线的规模。该工艺针对产率和纯度进行了优化,并严格控制反应条件,如温度、压力和pH值。 最终产品通常通过重结晶或色谱法进行纯化,以确保高纯度 .
化学反应分析
反应类型
阿瑞沙康唑会发生多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化代谢物。
还原: 还原反应可以将阿瑞沙康唑转化为其还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及氯或溴等卤化剂.
主要形成的产品
相似化合物的比较
类似化合物
塞替康唑: 阿瑞沙康唑的外消旋混合物,用作广谱抗真菌剂。
氟康唑: 另一种具有相似作用机制的咪唑类抗真菌剂。
伊曲康唑: 一种具有更广谱活性的三唑类抗真菌剂
独特之处
阿瑞沙康唑的独特之处在于它对R-对映异构体的高度选择性,与外消旋混合物相比,R-对映异构体表现出更高的抗真菌活性。 此外,阿瑞沙康唑在临床研究中已显示出快速的症状缓解和延长的疗效,使其成为治疗真菌感染的有希望的候选药物 .
属性
IUPAC Name |
1-[(2R)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGKQTAYUIMGRK-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2CO[C@@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207032 | |
| Record name | Arasertaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583057-48-1 | |
| Record name | Arasertaconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583057-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arasertaconazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0583057481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arasertaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARASERTACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR82C5R514 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

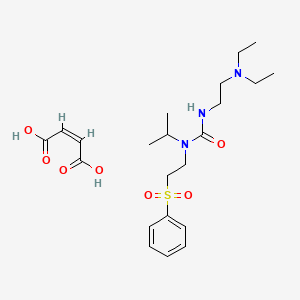
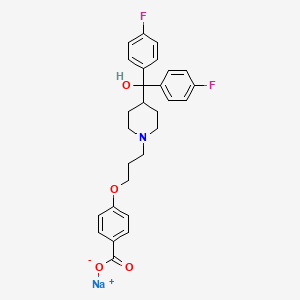
![[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate](/img/structure/B1665084.png)
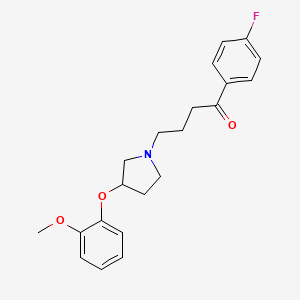
![1-(4-Fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-onehydrochloride](/img/structure/B1665088.png)
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid](/img/structure/B1665091.png)

